molecular formula C6H5NOS B8462270 4,6-Dihydrothieno[2,3-b]pyrrol-5-one

4,6-Dihydrothieno[2,3-b]pyrrol-5-one

Cat. No.: B8462270
M. Wt: 139.18 g/mol
InChI Key: SXVURCAXJDJGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dihydrothieno[2,3-b]pyrrol-5-one (CAS 387390-68-3) is a versatile sulfur-containing heterocyclic compound that serves as a critical synthetic intermediate and promising scaffold in medicinal chemistry and drug discovery. Recent research highlights its significant potential in developing novel therapeutic agents. Studies have demonstrated that derivatives of this core structure exhibit potent biological activities. Specifically, thiophene-substituted analogues have shown remarkable antioxidant activity, with one leading compound reported to achieve 90.94% inhibition of DPPH free radicals and 79.03% inhibition of ABTS free radicals at a concentration of 500 μg/mL . In anticancer research, these derivatives have displayed promising results against MCF-7 breast cancer cell lines, with a leading compound exhibiting 78.23% inhibition in MTT assays . The mechanism of action for these bioactive derivatives includes enzymatic inhibition, with reported IC50 values of 100 μg/mL against alpha-amylase and 52.43 μg/mL against EGFR Tyrosine Kinase . Furthermore, in-silico molecular docking studies support these findings, showing strong binding interactions with energies of -5.3 kcal/mol for EGFR Tyrosine Kinase (PDB - 5JEB) and -5.53 kcal/mol for α-amylase (PDB – 2MXX) . The synthetic utility of this compound is well-established, with published routes involving the cyclization of 2-aminothiophene acetate using AlCl3 to form a key intermediate, followed by coupling with various substituted thiophene-2-carbaldehydes under aldol conditions to generate a diverse library of functionalized compounds . Structural confirmation of synthesized derivatives is consistently performed using ¹H NMR spectroscopy . This compound represents a valuable building block for researchers exploring multitargeted anticancer agents, enzyme inhibitors, and novel heterocyclic systems with enhanced pharmacological properties. WARNING: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

4,6-dihydrothieno[2,3-b]pyrrol-5-one

InChI

InChI=1S/C6H5NOS/c8-5-3-4-1-2-9-6(4)7-5/h1-2H,3H2,(H,7,8)

InChI Key

SXVURCAXJDJGSG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)SC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 4,6 Dihydrothieno 2,3 B Pyrrol 5 One and Its Structural Analogues

Cyclization Strategies for the Formation of the Thienopyrrolone Core

The construction of the thienopyrrolone core is the pivotal step in the synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one and its analogues. Various cyclization strategies have been developed to achieve this, ranging from the intramolecular ring closure of functionalized thiophene (B33073) precursors to catalyst-mediated reactions and classical condensation methods.

Intramolecular Cyclization of Substituted Thiophene Precursors (e.g., 2-aminothiopheneacetate)

One of the primary strategies for forming the 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one scaffold is the intramolecular cyclization of appropriately substituted thiophene precursors. A key intermediate in this approach is 2-aminothiopheneacetate. The cyclization of this precursor leads to the formation of the desired bicyclic system. tandfonline.com This method provides a direct route to the thienopyrrolone core, with the substitution pattern on the final molecule being determined by the substituents on the initial thiophene ring.

Catalyst-Mediated Ring Closure Reactions (e.g., AlCl3, trimethylaluminum (B3029685), Rhodium(II))

Catalysts play a crucial role in facilitating the ring closure to form the thienopyrrolone core, often enabling the reaction to proceed under milder conditions and with higher yields.

Aluminum Chloride (AlCl₃): The Lewis acid aluminum chloride has been effectively used to catalyze the cyclization of 2-aminothiopheneacetate to yield the 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one core. tandfonline.com This method is a key step in the synthesis of various thiophene-substituted derivatives of the target molecule. tandfonline.com

Trimethylaluminum: Ethyl 2-(2-aminothiophen-3-yl)acetates have been shown to cyclize in the presence of trimethylaluminum to afford 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones. sci-hub.se

Rhodium(II): While not applied directly to this compound, rhodium(II) catalysts have been instrumental in the synthesis of the structural analogue 5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-ones. This is achieved through a rhodium(II)-mediated Wolff rearrangement of 3-(thieno-2-yl)-3-oxo-2-diazopropanoates. umn.edu This reaction proceeds via an intramolecular cyclization, showcasing the utility of rhodium catalysts in forming thienopyrrolone systems. umn.edu

CatalystPrecursorProductReference
AlCl₃2-aminothiopheneacetate4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one tandfonline.com
TrimethylaluminumEthyl 2-(2-aminothiophen-3-yl)acetates4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones sci-hub.se
Rh₂(OAc)₄·2H₂O3-(3-alkylamino-5-arylthieno-2-yl)-3-oxo-2-diazopropanoates5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-ones umn.edu

Dieckmann Cyclization Approaches

The Dieckmann cyclization, a well-established method for forming five- and six-membered rings via intramolecular condensation of diesters, has been reported as a viable strategy for the synthesis of thieno[2,3-b]pyrroles. tandfonline.com This approach typically involves the use of a base to deprotonate the α-carbon of one ester group, which then acts as a nucleophile to attack the carbonyl of the other ester, leading to a cyclic β-keto ester. For the synthesis of the thienopyrrolone core, a suitably substituted thiophene diester would be the required precursor. Further treatment of the resulting thiophene-2,5-dicarboxylates, which have a -SCH₂CO₂Alk or -SCH₂COMe moiety at the C-3 position, with sodium alcoholates can lead to the formation of thieno[3,2-b]thiophene (B52689) derivatives through a Dieckmann condensation. mdpi.com

Intramolecular Friedel-Crafts Acylation-Type Reactions

Intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of cyclic ketones fused to aromatic rings. In the context of thienopyrrolone synthesis, this would involve the acylation of a thiophene ring by a carboxylic acid or its derivative tethered to the thiophene. While the Friedel-Crafts acylation of thiophenes is a well-documented reaction that preferentially occurs at the 2-position, specific examples of its application for the direct synthesis of the this compound core are not extensively detailed in the literature. researchgate.net However, the general principles of this reaction suggest its potential utility. The reaction typically requires a Lewis acid catalyst, such as AlCl₃, to activate the acylating agent. researchgate.net

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

The design of a synthetic route for complex molecules like this compound relies on retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

A plausible retrosynthetic analysis for a substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivative is depicted below. tandfonline.com The target molecule can be disconnected at the C-N bond of the pyrrolone ring, leading back to a 2-aminothiopheneacetate precursor. This key intermediate can be further simplified through a Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate (B8463686) in the presence of elemental sulfur and a base. tandfonline.com

Retrosynthetic Analysis of a Substituted 4,6-Dihydro-5H-thieno[2,3-b]pyrrol-5-one

Synthesis from Ketene-N,S-acetals

A notable and efficient method for the construction of the thieno[2,3-b]pyrrole core involves the use of ketene-N,S-acetals as versatile building blocks. This approach, reported by Gilbert Kirsch and coworkers, offers a straightforward pathway to variously substituted thieno[2,3-b]pyrroles. The key steps in this synthesis involve the reaction of an activated methylene (B1212753) compound with an isothiocyanate in a basic medium, followed by cyclization.

The general strategy commences with the formation of a ketene-N,S-acetal intermediate. This is typically achieved by the reaction of a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, with carbon disulfide in the presence of a base like potassium carbonate. Subsequent alkylation of the resulting dithiolate salt with an appropriate alkyl halide furnishes the ketene (B1206846) dithioacetal. This dithioacetal is then reacted with an amine to afford the desired ketene-N,S-acetal.

The crucial ring-forming step is a Dieckmann-type cyclization. nih.gov This intramolecular condensation reaction leads to the formation of the fused pyrrolone ring, yielding the this compound scaffold. The reaction is typically carried out in the presence of a base, and the choice of substituents on the starting materials allows for the introduction of diversity into the final product.

One of the key advantages of this methodology is the ready availability of the starting materials and the ability to construct a library of substituted thieno[2,3-b]pyrroles by varying the activated methylene compound and the isothiocyanate. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility

Several synthetic routes to this compound and its analogues have been developed, each with its own set of advantages and limitations. A comparative analysis of these methods based on efficiency, selectivity, and accessibility is crucial for selecting the most appropriate strategy for a given application.

Synthetic Route Key Reactions Reported Yields Selectivity Accessibility of Starting Materials Reference
From Ketene-N,S-acetals Dieckmann-type cyclizationModerate to goodGood control over substitution patternReadily available activated methylene compounds and isothiocyanates nih.govresearchgate.net
Intramolecular Cyclization of 2-Aminothiopheneacetate AlCl₃-mediated cyclizationGoodHigh regioselectivity for the 5-membered ring formationRequires synthesis of the substituted thiophene precursor researchgate.net
Sonogashira Coupling Approach Pd/Cu-catalyzed cross-coupling followed by cyclizationVariable, can be high for specific substratesGood, allows for the introduction of diverse alkynyl groupsRequires pre-functionalized thiophenes and terminal alkynes nih.gov
Flash Vacuum Pyrolysis (FVP) Intramolecular nitrene insertionGenerally low to moderateCan lead to mixtures of isomers depending on conditionsRequires specialized equipment and synthesis of azide (B81097) precursors nih.gov
Curtius Rearrangement Rearrangement of acyl azides followed by cyclizationModerateGood regioselectivityInvolves the use of potentially hazardous sodium azide

Selectivity: In terms of selectivity, most of the discussed methods offer good control over the final product's structure. The ketene-N,S-acetal approach allows for the systematic variation of substituents on both the thiophene and pyrrole (B145914) rings by choosing the appropriate starting materials. researchgate.net The intramolecular cyclization of a pre-formed thiophene derivative ensures high regioselectivity in the formation of the fused ring system. researchgate.net Sonogashira coupling provides excellent control over the introduction of substituents at specific positions. nih.gov However, FVP can sometimes lead to the formation of isomeric products, and the selectivity can be highly dependent on the reaction temperature and precursor structure. nih.gov

Detailed Investigation of the Chemical Reactivity and Functionalization of 4,6 Dihydrothieno 2,3 B Pyrrol 5 One

Electrophilic Reaction Pathways

The thieno[2,3-b]pyrrole scaffold is susceptible to attack by electrophiles at several positions, including the heterocyclic rings and the nitrogen atom of the pyrrolone moiety.

Electrophilic Aromatic Substitution Reactions on the Heterocyclic Rings

Theoretical studies on the electrophilic substitution reactions of thieno[2,3-b]thiophene, a related heterocyclic system, indicate that the α-carbon atom of the thiophene (B33073) ring is the preferred site for electrophilic attack, both kinetically and thermodynamically. This preference is attributed to the greater stabilization of the corresponding intermediate σ-complex. While direct experimental evidence for electrophilic aromatic substitution on 4,6-dihydrothieno[2,3-b]pyrrol-5-one is not extensively documented, analogies can be drawn from the reactivity of its isomers. For instance, the related compound 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one has been shown to undergo halogenation and nitration, yielding the corresponding substituted derivatives. These reactions typically employ standard electrophilic substitution conditions, as detailed in the table below.

Reaction TypeReagentConditionsProduct Description
Halogenation (Bromination)N-Bromosuccinimide (NBS)Carbon tetrachloride (CCl₄)Introduction of a bromine atom at the α-position of the thiophene ring.
NitrationNitric acid (HNO₃) in Sulfuric acid (H₂SO₄)-Yields the corresponding nitro derivative.

N-Functionalization Reactions (e.g., N-acetylation, N-nitrosation)

The nitrogen atom of the pyrrolone ring in the this compound system possesses a lone pair of electrons and can readily react with various electrophiles. This leads to a range of N-functionalized derivatives. Studies on the closely related isomer, 4,5-dihydrothieno[3,2-b]pyrrol-6-one, have demonstrated its susceptibility to N-acetylation and N-nitrosation. researchgate.net It is anticipated that this compound would exhibit similar reactivity.

N-acetylation is typically achieved using acetic anhydride (B1165640), which introduces an acetyl group onto the nitrogen atom. researchgate.net This reaction serves to protect the nitrogen or to modulate the electronic properties of the heterocyclic system. N-nitrosation can be effected by treatment with nitrous acid, leading to the formation of an N-nitroso derivative. researchgate.net

Reaction TypeReagentProduct
N-acetylationAcetic anhydrideN-acetyl-4,6-dihydrothieno[2,3-b]pyrrol-5-one
N-nitrosationNitrous acid (HNO₂)N-nitroso-4,6-dihydrothieno[2,3-b]pyrrol-5-one

Protonation Studies (e.g., O-protonation)

The protonation of thienopyrrolone systems is a key aspect of their reactivity, influencing their behavior in acidic media. In the case of the isomeric 4,5-dihydrothieno[3,2-b]pyrrol-6-one, it has been shown to undergo O-protonation when treated with trifluoroacetic acid (TFA). researchgate.net This indicates that the carbonyl oxygen is the most basic site in the molecule. The resulting O-protonated species is stabilized by resonance, with the positive charge delocalized over the heterocyclic system. It is highly probable that this compound follows a similar pattern of O-protonation in the presence of strong acids.

Nucleophilic Reaction Pathways

Nucleophilic Additions and Substitutions on the Pyrrole (B145914) Ring

The investigation of nucleophilic additions and substitutions directly on the pyrrole ring of this compound is a less explored area of its chemical reactivity. The electron-rich nature of the pyrrole ring generally makes it less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. Theoretical calculations on some thiophene derivatives have indicated potential sites for nucleophilic attack, but experimental data for the target compound remains limited in the current literature. Further research is required to fully elucidate the potential for and scope of nucleophilic reactions on the pyrrole moiety of this heterocyclic system.

Condensation Reactions with Carbonyl Compounds (e.g., Aldol (B89426) Condensations with Thiophene-2-carbaldehydes)

A significant and synthetically useful transformation of this compound involves the condensation reaction of its active methylene (B1212753) group (at the C4 position) with various carbonyl compounds. This reactivity is particularly pronounced in aldol-type condensations.

Recent research has demonstrated the successful synthesis of novel thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones through the coupling of the key intermediate with a range of substituted thiophene-2-carbaldehydes under aldol conditions. figshare.com These reactions typically proceed in the presence of a base, which deprotonates the C4-methylene group to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a condensation product after dehydration.

This synthetic strategy allows for the introduction of diverse substituents onto the thienopyrrolone scaffold, enabling the fine-tuning of its electronic and biological properties. figshare.com The general scheme for this reaction is presented below, along with a table summarizing the types of thiophene-2-carbaldehydes that have been successfully employed.

Reactant 1Reactant 2 (Thiophene-2-carbaldehyde derivative)Reaction TypeProduct
This compoundThiophene-2-carbaldehydeAldol Condensation4-(Thiophen-2-ylmethylene)-4,6-dihydrothieno[2,3-b]pyrrol-5-one
This compoundChloro-substituted thiophene-2-carbaldehydeAldol Condensation4-((Chloro-thiophen-2-yl)methylene)-4,6-dihydrothieno[2,3-b]pyrrol-5-one
This compoundBromo-substituted thiophene-2-carbaldehydeAldol Condensation4-((Bromo-thiophen-2-yl)methylene)-4,6-dihydrothieno[2,3-b]pyrrol-5-one
This compoundMethyl-substituted thiophene-2-carbaldehydeAldol Condensation4-((Methyl-thiophen-2-yl)methylene)-4,6-dihydrothieno[2,3-b]pyrrol-5-one

Oxidative Transformations and Related Product Formation (e.g., heteroindigotin)

The oxidation of the this compound core, particularly its isomer 4,5-dihydrothieno[3,2-b]pyrrol-6-one, readily yields a dimeric product known as heteroindigotin. nih.gov This transformation is analogous to the oxidation of indoxyl to indigo (B80030) dye. The resulting heteroindigotin molecule possesses a distinct chromophoric system.

ReactantReaction TypeProductKey Observation
4,5-Dihydrothieno[3,2-b]pyrrol-6-oneOxidationHeteroindigotinThe product exhibits a hypsochromic shift (a shift to a shorter wavelength) in its UV spectrum when compared to indigotin (B1671874) itself. nih.gov

This oxidative dimerization underscores the electronic properties of the thienopyrrolone system and its propensity to form extended conjugated structures. The resulting heteroindigotin dyes are of interest for their unique photophysical properties.

Exploitation of Active Methylene Positions in Derivatization

The methylene group adjacent to the carbonyl function in the pyrrolone ring is an active site for various chemical reactions. This reactivity allows for the introduction of a wide range of substituents, leading to diverse molecular architectures. Studies on the isomeric 4,5-dihydrothieno[3,2-b]pyrrol-6-one have demonstrated several key transformations at this position. nih.gov

Reactions at the active methylene position include:

Reaction with Diazonium Salts: This leads to the formation of a hydrazone derivative. nih.gov

Condensation with Isatin: This reaction yields an indirubin (B1684374) analogue, another class of colored compounds with potential biological activity. nih.gov

Reaction with Dimethyl Acetylenedicarboxylate (DMAD): This results in the formation of a succinate (B1194679) derivative. nih.gov

These examples highlight the nucleophilic character of the active methylene carbon, enabling its use in constructing more complex molecules.

ReagentPosition of ReactionProduct Type
Diazonium saltsActive MethyleneHydrazone
IsatinActive MethyleneIndirubin analogue
Dimethyl acetylenedicarboxylateActive MethyleneSuccinate derivative

Studies on the Role of the N-H Group in Reactivity

The N-H group within the pyrrolone ring also plays a crucial role in the reactivity of the this compound system. It can be readily functionalized, providing another avenue for derivatization. Research on the related isomer 4,5-dihydrothieno[3,2-b]pyrrol-6-one has shown that the nitrogen atom can act as a nucleophile. nih.gov

Key reactions involving the N-H group include:

N-Acetylation: Treatment with acetic anhydride results in the formation of the N-acetylated product. nih.gov

N-Nitrosation: Reaction with nitrous acid leads to the corresponding N-nitroso derivative. nih.gov

Reaction with Methoxymethylene Meldrum's Acid: This provides an N-methylene Meldrum's acid derivative. nih.gov

These transformations confirm the availability of the nitrogen lone pair for chemical reactions and allow for modification of the electronic and steric properties of the heterocyclic system. In contrast, protonation of the molecule with trifluoroacetic acid (TFA) occurs at the carbonyl oxygen, indicating the basicity of this site. nih.gov

ReagentSite of ReactionProduct Type
Acetic anhydrideN-H groupN-acetylated derivative
Nitrous acidN-H groupN-nitroso derivative
Methoxymethylene Meldrum's acidN-H groupN-methylene Meldrum's acid derivative
Trifluoroacetic acid (TFA)Carbonyl OxygenO-protonated species

Spectroscopic and Advanced Structural Elucidation of 4,6 Dihydrothieno 2,3 B Pyrrol 5 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the connectivity of atoms and the electronic environment of nuclei can be meticulously mapped.

One-Dimensional (¹H, ¹³C) NMR Data Analysis

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the number and types of hydrogen and carbon atoms within a molecule. In the structural confirmation of 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one and its derivatives, ¹H NMR is utilized to identify the chemical shifts, multiplicities, and coupling constants of the protons, which reveals the connectivity of the hydrogen atoms.

For instance, in a series of synthesized thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones, structural confirmation of all the synthesized compounds was accomplished using ¹H NMR spectroscopy. tandfonline.com While specific spectral data for the parent compound is not extensively detailed in readily available literature, the analysis of its derivatives provides insight into the expected regions for proton and carbon signals.

Table 1: Representative ¹H NMR Spectral Data for a Derivative of 4,6-Dihydrothieno[2,3-b]pyrrol-5-one

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.41-7.34m-
Ar-H7.08d9
Ar-H6.90s-
-OCH₃3.82s-
-COCH₃2.89s-
-CH₃2.01s-

Note: Data is illustrative for a substituted pyrrole (B145914) derivative and not the specific parent compound.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms.

Table 2: Representative ¹³C NMR Spectral Data for a Derivative of this compound

CarbonChemical Shift (δ, ppm)
C=O195.58
Ar-C158.79, 137.72, 134.43, 131.00, 128.94, 128.20, 127.36, 126.49, 125.03, 121.60, 121.05, 114.51
-OCH₃55.45
-COCH₃30.79
-CH₃12.52

Note: Data is illustrative for a substituted pyrrole derivative and not the specific parent compound.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing connectivity between protons and carbons. HSQC spectra reveal direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC spectroscopy provides information about longer-range couplings, typically over two to three bonds. This technique is instrumental in piecing together the molecular structure by identifying correlations between protons and carbons that are not directly bonded. For complex heterocyclic systems like this compound, HMBC is essential for confirming the fusion of the thiophene (B33073) and pyrrolone rings and the positions of substituents. For some pyrrolidine-2,3-dione (B1313883) derivatives, 2D NMR techniques like HSQC and HMBC have been instrumental in confirming their structures. figshare.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. For derivatives of this compound, HRMS provides definitive confirmation of their chemical formula, distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the molecular formula of a synthesized pyrrolidinone derivative was confirmed using HRMS, which showed the expected [M+H]⁺ and [M+Na]⁺ ions with high accuracy. figshare.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. In the analysis of this compound and its derivatives, FT-IR spectroscopy is used to confirm the presence of key functional groups such as the carbonyl (C=O) group of the pyrrolone ring, N-H bonds, and C-S bonds within the thiophene ring.

Table 3: Typical FT-IR Absorption Bands for a Substituted Pyrrole Derivative

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3106
C-H Stretch (aliphatic)2958-2828
C=O Stretch1651
C=C Stretch (aromatic)1514
C-N Stretch1387
C-O Stretch1247

Note: Data is illustrative for a substituted pyrrole derivative and not the specific parent compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the assigned formula. For various pyrrole and thienopyrrole derivatives, elemental analysis has been used to confirm the calculated elemental composition, providing further validation of the proposed structures.

Table 4: Representative Elemental Analysis Data for a Substituted Pyrrole Derivative

ElementCalculated (%)Found (%)
C78.6678.78
H6.276.24
N4.594.55

Note: Data is illustrative for a substituted pyrrole derivative and not the specific parent compound.

Theoretical and Computational Chemistry Studies on 4,6 Dihydrothieno 2,3 B Pyrrol 5 One Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic landscape of molecular systems. By solving approximations of the Schrödinger equation, these methods provide detailed information on electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) has become a primary computational tool for studying the electronic structure and properties of thienopyrrole-based systems. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecular orbitals and predicting reactivity.

In a notable study, DFT calculations were employed to investigate the optoelectronic properties of a polymer based on a (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one monomer. researchgate.net Using the Gaussian 09 software package, researchers calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier orbitals are critical in determining the electronic and optical properties of materials for photovoltaic applications. The calculations revealed that the resulting polymer possessed low-lying HOMO energy levels, a desirable characteristic for efficient solar cell materials. researchgate.net The computed energy values allow for the prediction of the material's band gap, which is essential for understanding its light-absorption capabilities. researchgate.net

Table 1: Calculated Electronic Properties of a Polymer Based on the 4,6-Dihydrothieno[2,3-b]pyrrol-5-one Derivative researchgate.net
ParameterCalculated Value (eV)
HOMO Energy-4.28
LUMO Energy-4.21
Band Gap (Eg)0.07

Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to DFT for computational studies. nih.gov These methods use parameters derived from experimental data to simplify quantum mechanical calculations, making them highly efficient for exploring the conformational landscape and performing initial geometrical optimizations of large molecules or systems. They are particularly useful for screening large numbers of compounds or for preliminary analysis before employing more resource-intensive methods like DFT. nih.gov While these methods are widely applied in computational chemistry, specific studies employing AM1 or similar semi-empirical techniques for the detailed conformational analysis of the this compound core were not prominent in the reviewed scientific literature.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable tools in medicinal chemistry for predicting how a molecule (ligand) might interact with a biological target, typically a protein or enzyme. These techniques are crucial for rational drug design and understanding mechanisms of action.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction, often quantified as a binding energy. In a study on novel thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivatives, in-silico molecular docking was performed to evaluate their potential as enzyme inhibitors. tandfonline.com The study investigated the binding affinity of these compounds against two distinct targets: EGFR Tyrosinase Kinase, a protein often implicated in cancer, and α-amylase, a target for managing diabetes. tandfonline.com Using AutoDock 4.2.5 software, researchers calculated the binding energies, which indicate the stability of the ligand-receptor complex. The results showed that the derivatives exhibited favorable binding energies for both targets, suggesting potential inhibitory activity. tandfonline.com

Table 2: Predicted Binding Energies of a this compound Derivative Against Biological Targets tandfonline.com
CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)
(4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-oneEGFR Tyrosinase Kinase (5JEB)-5.3
(4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-oneα-amylase (2MXX)-5.53
(4Z)-4-((5-chlorothiophen-2-yl)methylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-oneα-amylase (4X9Y)-5.84

The design of new molecules with specific biological activities relies on two key computational strategies: ligand-based and structure-based design. researchgate.net

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach uses a set of molecules known to be active against the target to build a model, known as a pharmacophore, that defines the essential structural features required for activity.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined (e.g., through X-ray crystallography). Molecular docking, as described previously, is a core component of SBDD. It allows researchers to visualize how a compound fits into the target's binding site and to design modifications that could improve binding affinity and selectivity. researchgate.net

These computer-aided drug design (CADD) principles are instrumental in medicinal chemistry, enabling the high-throughput screening of virtual compound libraries and the optimization of lead compounds to enhance efficacy and reduce potential side effects, thus shortening development cycles and lowering costs. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are not only used to predict structure and energetics but also to simulate and interpret spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comuta.edu

By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). mdpi.com This predictive capability is highly valuable for designing molecules with specific optical properties, such as dyes and materials for organic electronics. For instance, in the development of polymers based on the this compound scaffold for solar cells, a key experimental finding was the material's broad absorption in the UV-visible region. researchgate.net Computational techniques like TD-DFT allow researchers to theoretically predict such absorption profiles, providing insight into how structural modifications can tune the absorption spectrum to better match that of solar radiation, thereby guiding the synthesis of more efficient photovoltaic materials. mdpi.comuta.edu

Computational Approaches for Exploring Material Science Properties (e.g., Electronic Mobility, Optical Properties)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the material science properties of organic molecules like this compound and its derivatives. journalofbabylon.com These theoretical calculations provide insights into electronic and optical properties, guiding the design of novel materials for applications in electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com

Key properties that can be explored computationally include electronic mobility and optical characteristics. Electronic mobility, a measure of how quickly an electron can move through a material when an electric field is applied, is a critical parameter for semiconductor performance. While direct calculations for the parent this compound are not extensively reported, methodologies exist to predict this property by calculating reorganization energies and electronic coupling between adjacent molecules in a crystal lattice.

More commonly, computational studies on related systems have focused on optical and electronic parameters that are crucial for optoelectronic devices. informaticsjournals.co.in These include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the bandgap (Eg), is a fundamental property that determines the material's absorption and emission characteristics. researchgate.net

For instance, DFT calculations have been performed on derivatives of the this compound core. In a study on (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrole-5-one (a monomer abbreviated as TMPT) and a corresponding polymer (P1, BTM-TTP), DFT was used to elucidate their electronic structures. researchgate.net The calculations showed that the monomer TMPT had a theoretical bandgap of 3.1 eV. researchgate.net The corresponding polymer P1 was found to have a narrower bandgap of 2.57 eV, a desirable feature for photovoltaic applications as it allows for broader absorption of the solar spectrum. researchgate.netresearchgate.net

CompoundHOMO (Hartree)LUMO (Hartree)Bandgap (eV)
Monomer (TMPT)-0.19731-0.083193.1
Polymer (P1 BTM-TTP)-0.18743-0.092792.57

Beyond linear optical properties, computational methods are also employed to investigate nonlinear optical (NLO) phenomena. journalofbabylon.com Studies on related structures, such as thieno[2,3-c]pyrrole-4,6(5H)-dione, have utilized DFT to calculate properties like the electric dipole moment (µtot), average linear polarizability (αo), and the first hyperpolarizability (βtot). journalofbabylon.com Such calculations are vital for identifying materials suitable for advanced photonic applications, including optical switches and data storage. journalofbabylon.com

Solvation Free Energy Calculations

Solvation free energy is a critical thermodynamic parameter that quantifies the energy change associated with transferring a solute molecule from a vacuum to a solvent. It is fundamental to predicting the solubility of a compound, which is a crucial characteristic for solution-processable materials used in printed electronics and for compounds in medicinal chemistry.

Computational chemistry provides several models to estimate the solvation free energy. Among the most common are the implicit solvent models, also known as continuum models, such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this medium. The electrostatic interactions between the solute's charge distribution and the dielectric continuum are then calculated to determine the solvation energy.

Diverse Research Applications and Future Trajectories of 4,6 Dihydrothieno 2,3 B Pyrrol 5 One As a Versatile Chemical Scaffold

Strategic Use in Synthetic Organic Chemistry as a Building Block

The unique structure of 4,6-dihydrothieno[2,3-b]pyrrol-5-one makes it an ideal starting point for creating a wide array of complex organic molecules. Its reactive sites can be selectively functionalized, allowing chemists to build intricate molecular architectures.

Construction of Complex Polycyclic Heterocycles

The thieno[2,3-b]pyrrol-5-one core is a foundational unit for synthesizing elaborate polycyclic systems. Chemists utilize this scaffold to construct fused heterocyclic compounds, which are often associated with diverse biological activities. For instance, derivatives of thieno[2,3-b]thiophene have been synthesized and explored for their potential as oxidoreductase inhibitors and chemosensitizers. ekb.eg The synthesis often involves multi-step reactions where the initial thienopyrrolone structure is expanded by adding new rings. This approach has led to the creation of novel heteroindoxyls and indirubin (B1684374) analogues, which are classes of compounds with significant chemical and biological interest. nih.gov The reactivity of the methylene (B1212753) position on the pyrrolone ring allows for condensation reactions with various electrophiles like isatin and diazonium salts, leading to the formation of these complex polycyclic structures. nih.gov

Development of Chemical Libraries for Diverse Research Programs

The development of chemical libraries, or large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. The this compound scaffold is well-suited for this purpose. Through combinatorial chemistry and diversity-oriented synthesis, the core structure can be systematically modified with various functional groups to generate a library of derivatives. nih.gov This allows researchers to efficiently screen for molecules with desired properties. An efficient multicomponent process can be used to synthesize libraries of diversified compounds like 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, demonstrating a practical approach to creating a broad range of substituents under mild conditions. nih.gov These libraries provide a rich source of novel compounds for high-throughput screening in various research programs, from identifying new therapeutic agents to discovering materials with unique electronic properties.

Foundation for Fused Pyrimidine Derivatives

One of the most significant applications of the thieno[2,3-b]pyrrol-5-one scaffold is in the synthesis of fused pyrimidine derivatives. These compounds, such as thieno[2,3-d]pyrimidines, are of great interest due to their wide range of biological activities. The synthesis often begins with a precursor like ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which shares the core thieno-fused structure. mdpi.comresearchgate.net This starting material can undergo cyclization reactions under different conditions to yield various pyridothienopyrimidine derivatives. mdpi.comresearchgate.net For example, reaction with phenylisothiocyanate followed by treatment with hydrazine hydrate can produce 3-amino-7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one. mdpi.comresearchgate.net These fused pyrimidine systems have been investigated for their potential as antiviral and antibacterial agents. nih.gov

Role in Advanced Materials Science

Beyond its use in traditional organic synthesis, this compound and its derivatives are gaining attention in the field of materials science. The electronic properties inherent in the fused aromatic system make it an attractive component for novel organic materials.

Organic Electronic Materials (e.g., Organic Thin-Film Transistors, Organic Solar Cells)

The electron-donating nature of the thieno[3,2-b]pyrrole unit has been harnessed to develop high-performance non-fullerene small-molecule acceptors (SMAs) for polymer solar cells (PSCs). Polymers incorporating this moiety exhibit strong light absorption and adjustable energy levels, which are crucial for efficient energy conversion. For instance, copolymers based on thieno[3,4-c]pyrrole-4,6-dione have been used in organic solar cells and organic field-effect transistors, achieving power conversion efficiencies of over 8%. researchgate.net

In one study, a novel polymer, (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrole-5-one, was synthesized and used in heterojunction solar cells. researchgate.netinformaticsjournals.co.in These devices demonstrated a high power conversion efficiency (PCE) of 6.6%. researchgate.netinformaticsjournals.co.in The performance metrics of these solar cells are detailed in the table below.

ParameterValue
Power Conversion Efficiency (PCE)6.6%
Open-Circuit Voltage (VOC)0.63 V
Short-Circuit Current Density (JSC)6.3 mA/cm²
Fill Factor (FF)0.52

Derivatives of the thieno[2,3-b]pyrrol-5-one scaffold are also explored as semiconductors in organic thin-film transistors (OTFTs). The rigid, planar structure of fused thienoacenes facilitates efficient π-orbital overlap, which is essential for high charge carrier mobility. rylene-wang.com Star-shaped conjugated molecules containing a fused thieno[3,2-b]thiophene (B52689) moiety have been incorporated into OTFTs, showing promising field-effect mobilities. researchgate.net

Luminescent Compounds and Opto-Electrical Properties

The opto-electrical properties of materials derived from this compound are central to their application in organic electronics. Polymers based on this scaffold show broad absorption in the UV-visible region, typically between 620 to 625 nm. researchgate.netinformaticsjournals.co.in This strong absorption capability is vital for their use in photovoltaic applications. researchgate.netinformaticsjournals.co.in

The electronic characteristics, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be tuned by chemical modification of the core structure. The intramolecular charge transfer (n-π*) within the polymer helps in lowering the HOMO-LUMO energy levels, which in turn increases the material's conductivity. researchgate.net For example, the polymer P1, derived from (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrole-5-one, exhibits low-lying HOMO energy levels, which contributes to the high open-circuit voltage in solar cell devices. researchgate.netinformaticsjournals.co.in The strong electron-donating ability of the pyrrole (B145914) unit in thieno[3,2-b]pyrrole-based acceptors leads to upshifted frontier orbital energy levels and bathochromic absorption, making them highly suitable for creating luminescent and opto-electrical materials.

Studies on Corrosion Inhibition Properties

The protection of metals, particularly steel, from corrosion in acidic environments is a critical industrial challenge. Organic heterocyclic compounds are widely recognized as effective corrosion inhibitors, primarily due to the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in their structures. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.

While direct studies on this compound are emerging, the potential of this scaffold as a corrosion inhibitor can be inferred from research on related heterocyclic systems, including thiophene (B33073), pyrrole, and pyrimidine derivatives. researchgate.netdntb.gov.ua The efficacy of these molecules is attributed to their ability to adsorb onto the metal surface through multiple centers:

Heteroatoms: The lone pair electrons on the sulfur and nitrogen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

π-Electrons: The aromatic thiophene and pyrrolone rings provide a source of π-electrons that can interact with the metal surface.

Keto Group: The oxygen atom of the carbonyl group offers an additional site for adsorption.

This multi-center adsorption leads to the formation of a stable, protective film. The mechanism is often described by the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov Studies on analogous compounds demonstrate that this adsorption can be a combination of physical (electrostatic) and chemical (coordinative bonding) interactions. nih.gov Potentiodynamic polarization studies on related thiophene and pyrazole derivatives show they typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov

The promising results from structurally similar compounds suggest that this compound and its derivatives are excellent candidates for effective corrosion inhibitors.

Table 1: Corrosion Inhibition Efficiencies of Structurally Related Heterocyclic Compounds on Steel in Acidic Media

Inhibitor Class Compound Example Medium Max. Inhibition Efficiency (%) Reference
Thiophene Derivatives Thienylpicolinamidines 1.0 M HCl 97.4 dntb.gov.ua
Thiadiazole Derivatives 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole 0.5 M H₂SO₄ >90 nih.gov
Oxadiazole Derivatives 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole 1.0 M HCl 95.0 researchgate.net
Mannich Bases 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one 1.0 M HCl 91.4 mdpi.com

Applications as Dyes in Materials

The conjugated π-system inherent in the thienopyrrolone scaffold makes it an attractive chromophore for the development of organic dyes. These materials are crucial for applications in optoelectronics, particularly in devices like dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs).

Recent research has specifically highlighted the use of a 4,6-Dihydro-5H-thieno[2,3-b]pyrrol-5-one derivative in creating novel conducting polymers for photovoltaic applications. researchgate.net A polymer, (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one, was synthesized and showed broad absorption in the UV-visible region, which is a desirable characteristic for harvesting solar energy. researchgate.net When incorporated into heterojunction solar cell devices, this polymer demonstrated significant power conversion efficiency, highlighting its potential in low-cost, flexible solar technology. researchgate.net

The performance of such dyes is governed by their optoelectronic properties, which can be tuned by chemical modifications to the core structure. Key parameters include:

Absorption Maxima (λmax): The wavelength at which the dye absorbs light most strongly.

Band Gap (Eg): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower band gap is generally preferred for broader light absorption.

Energy Levels: The HOMO and LUMO energy levels must be appropriately aligned with the semiconductor (e.g., TiO₂) conduction band and the electrolyte redox potential in a DSSC to ensure efficient electron injection and dye regeneration. academie-sciences.fr

Theoretical studies using Density Functional Theory (DFT) on related thienopyrazine-based dyes have shown that modifying the donor and acceptor units within the dye structure significantly impacts these properties, allowing for the rational design of more efficient materials. academie-sciences.frresearchgate.net The thienopyrrolone framework acts as an excellent building block in this "donor-π-acceptor" (D-π-A) design strategy.

Table 2: Photovoltaic Performance of a Polymer Based on this compound

Parameter Value
Power Conversion Efficiency (PCE) 6.6%
Open Circuit Voltage (VOC) 0.63 V
Short Circuit Current Density (JSC) 6.3 mA/cm²
Fill Factor (FF) 0.52

Data sourced from a study on a (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one based polymer. researchgate.net

Methodological Innovations Driven by Thienopyrrolone Chemistry

The pursuit of efficient synthetic routes to thienopyrrolones and related fused heterocycles has spurred significant innovation in synthetic organic chemistry.

Catalytic Strategies in Heterocyclic Synthesis

Transition-metal catalysis has become a powerful tool for the atom- and step-economical construction of complex heterocyclic frameworks. Rhodium catalysis, in particular, has been instrumental in the synthesis of thienopyrroles. One notable strategy involves the direct annulative coupling of 3-(acetylamino)thiophenes with internal alkynes. nii.ac.jpthieme-connect.com This reaction proceeds through a C-H bond activation mechanism, where the acetylamino group directs the rhodium catalyst to cleave the C-H bond at the C2-position of the thiophene ring. thieme-connect.comthieme-connect.com This is followed by alkyne insertion and reductive elimination to form the fused thieno[3,2-b]pyrrole ring system. thieme-connect.com

Another innovative rhodium-catalyzed approach involves the Wolff rearrangement of 3-(thieno-2-yl)-3-oxo-2-diazopropanoates. nih.gov In this reaction, a catalytic amount of Rh₂(OAc)₄ promotes the formation of 5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-ones in excellent yields. nih.gov These catalytic methods represent a significant improvement over traditional multi-step syntheses, offering more direct and efficient access to the thienopyrrolone core.

New Reaction Discoveries within the Thienopyrrolone Framework

The thienopyrrolone scaffold possesses multiple reactive sites, enabling a variety of chemical transformations. Studies on the isomeric 4,5-dihydrothieno[3,2-b]pyrrol-6-one, which serves as a heteroanalog of indoxyl, have revealed a rich chemistry. acs.orgnih.gov This heteroindoxyl exists predominantly in its keto tautomer form and undergoes several characteristic reactions:

N-Functionalization: The nitrogen atom can be readily acetylated with acetic anhydride (B1165640) or nitrosated with nitrous acid. nih.gov

O-Protonation: The carbonyl oxygen can be protonated by strong acids like trifluoroacetic acid (TFA). acs.org

Reactions at the Methylene Position: The active methylene group adjacent to the carbonyl is a key site for condensation and addition reactions. It reacts with diazonium salts to form hydrazones, with isatin to create indirubin analogues, and undergoes a Michael addition with dimethyl acetylenedicarboxylate (DMAD). acs.orgnih.gov

Furthermore, oxidation of the thienopyrrolone leads to the formation of a heteroindigotin dye, demonstrating a pathway to novel chromophores. nih.gov These discoveries showcase the framework's potential as a versatile intermediate for synthesizing more complex and functionally diverse molecules.

Regio- and Stereoselective Synthetic Pathways

Controlling the regiochemistry and stereochemistry during the synthesis of substituted heterocycles is a fundamental challenge. Innovations in thienopyrrolone chemistry have led to pathways that address this. For instance, in the rhodium-catalyzed annulation of 3-(acetylamino)thiophenes, the use of unsymmetrically substituted alkynes results in a highly regioselective reaction. thieme-connect.com The directing effect of the acetylamino group ensures that the cyclization occurs in a predictable manner, yielding specific constitutional isomers.

Furthermore, the development of one-pot, multi-component reactions provides a powerful strategy for achieving regiocontrol. A three-component reaction has been developed for the regioselective synthesis of thieno[2,3-c]pyrroles from 2-acetyl-3-thiophenecarboxaldehyde, an amine, and a thiol. nih.gov This method allows for the controlled assembly of the heterocyclic core with specific substitution patterns in a single step. Such pathways are highly valuable as they expand the range of accessible thienopyrrolone derivatives for screening in various applications.

Table 3: Examples of Regioselective Reactions in Thienopyrrole Synthesis

Reaction Type Reactants Catalyst/Conditions Outcome Reference
Rh-Catalyzed Annulation 3-(Acetylamino)thiophene + 1-Phenyl-1-propyne [Cp*RhCl₂]₂, AgSbF₆ Forms a single regioisomer of 4-acetyl-6-methyl-5-phenyl-4H-thieno[3,2-b]pyrrole thieme-connect.com
Three-Component Reaction 2-Acetyl-3-thiophenecarboxaldehyde + Amine + Thiol One-pot Regioselective formation of tri-substituted thieno[2,3-c]pyrroles nih.gov

Emerging Areas and Future Outlook in Thienopyrrolone Research

The versatility of the this compound scaffold positions it at the forefront of several emerging research areas. The future trajectory for this class of compounds is twofold, spanning advanced materials and medicinal chemistry.

In materials science , the demonstrated success in photovoltaic applications is just the beginning. researchgate.net The tunable optoelectronic properties of the thienopyrrolone core make it a prime candidate for developing new generations of organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and chemical sensors. Future work will likely focus on synthesizing a broader library of derivatives with different electron-donating and -withdrawing groups to precisely control their electronic and photophysical properties for specific applications.

In medicinal chemistry , the thienopyrrole framework is being explored for its diverse biological activities. Related structures have shown potential as antioxidant and anticancer agents. researchgate.net Moreover, thieno[3,2-b]pyrrole 5-carboxamides have been identified as potent and selective inhibitors of Giardia duodenalis, a protozoan parasite. researchgate.net Thieno[2,3-b]pyridines, which are structurally analogous, have been found to act as chemosensitizers, restoring the activity of anticancer drugs like topotecan in resistant cancer cell lines. nih.gov The rigid, bioisosteric nature of the thienopyrrolone core makes it an attractive scaffold for designing enzyme inhibitors and receptor modulators. The future in this domain will involve structure-activity relationship (SAR) studies to optimize the scaffold for potency and selectivity against various therapeutic targets, including kinases, DNA repair enzymes, and microbial pathogens. nih.govtandfonline.com

Q & A

Q. What are the most reliable synthetic routes for preparing 4,6-Dihydrothieno[2,3-b]pyrrol-5-one derivatives?

Synthesis typically involves cyclization reactions or base-assisted protocols. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized via base-assisted cyclization using potassium hydroxide in water and dimethyl sulfoxide (DMSO), followed by purification via column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol . Key intermediates like 4-oxo-2,4-diarylbutanenitriles are often used, with yields ranging from 44% to 86% depending on substituents .

Q. How can structural characterization of this compound derivatives be optimized?

Use a combination of 1H NMR , 13C NMR , and FTIR for functional group identification and regiochemistry confirmation. High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas. For example, 5-(4-aminophenyl)-3,5-diphenyl derivatives showed distinct NMR signals for aromatic protons and carbonyl groups, with HRMS data matching theoretical [M+H]+ values within 0.5 ppm error .

Q. What solvent systems and purification methods are effective for isolating 4,6-Dihydrothieno derivatives?

Ethyl acetate/petroleum ether gradients (1:3 to 2:1) are widely used for column chromatography. Recrystallization from ethanol or benzene is effective for high-purity solids, as demonstrated for compounds with melting points between 119.5°C and 258.6°C . Light petroleum ether (PE) is also recommended for extraction .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cycloaddition reactions?

Electron-withdrawing groups (e.g., halogens) on aryl rings reduce nucleophilicity at the pyrrolone carbonyl, favoring thermodynamic control in cycloadditions. For instance, 2-chlorothienyl[3,2-b]pyrrol-5-one derivatives form stable stereoisomers via lithium hydroxide-catalyzed reactions, with regioselectivity confirmed by HPLC and crystallography . Computational studies (DFT) are recommended to predict reaction pathways.

Q. What strategies resolve contradictions in reported bioactivity data for 4,6-Dihydrothieno derivatives?

Discrepancies in antitumor activity (e.g., dihydrothieno[2,3-b]naphtho-4,9-dione vs. carbocyclic analogs) may arise from differences in cellular uptake or redox potential . Validate results using standardized assays (e.g., NCI-60 cell line screening) and control for stereochemical purity, as minor isomers can skew bioactivity profiles .

Q. How can catalytic systems enhance the scalability of this compound synthesis?

Heterogeneous catalysts like MOF RIT-62-Cu/Pd enable Stille polycondensation of thieno[2,3-b]pyrrol-5-one derivatives under mild conditions (toluene, K2CO3, 80°C), achieving >90% conversion with recyclable catalysts . Optimize ligand-metal ratios to suppress side reactions (e.g., homocoupling).

Q. What are the limitations of current structure-activity relationship (SAR) studies for this scaffold?

Most SAR data focus on aryl substitutions but lack mechanistic insights. For example, 5-(4-methoxyphenyl) derivatives show improved antimicrobial activity due to enhanced membrane permeability, but their interaction with bacterial targets (e.g., DNA gyrase) remains unvalidated . Combine mutagenesis studies with molecular docking to map binding sites.

Methodological Notes

  • Contradiction Analysis : Compare NMR shifts of analogous compounds (e.g., 8h vs. 8i ) to identify substituent effects on chemical reactivity .
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) to confirm preliminary results .
  • Computational Tools : Employ Gaussian or ORCA for transition-state modeling in cycloadditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.